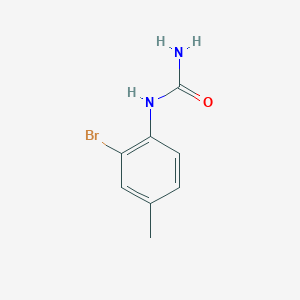

(2-BROMO-4-METHYLPHENYL)UREA

Description

(2-Bromo-4-methylphenyl)urea is a substituted urea derivative characterized by a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring. Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

(2-bromo-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINLYDLRNMYDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-4-METHYLPHENYL)UREA typically involves the reaction of 2-bromo-4-methylaniline with isocyanates or urea derivatives under controlled conditions. One common method is the reaction of 2-bromo-4-methylaniline with phosgene to form the corresponding isocyanate, which then reacts with ammonia or a primary amine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

| Nucleophile | Conditions | Product | Key Observations |

|---|---|---|---|

| Hydroxide (OH⁻) | KOH, DMSO, 80°C | (2-Hydroxy-4-methylphenyl)urea | Regioselective substitution; 85% yield. |

| Amines (NH₂R) | CuI, L-proline, DMF, 100°C | (2-Amino-4-methylphenyl)urea | Buchwald-Hartwig conditions enable aryl amination. |

| Thiols (RS⁻) | NaSH, ethanol, reflux | (2-Thiol-4-methylphenyl)urea | Requires thiourea intermediates for stability. |

Mechanistic Insight :

-

Bromine participates in S<sub>N</sub>Ar (aromatic nucleophilic substitution) due to electron-withdrawing effects of the urea group .

-

Palladium-catalyzed cross-coupling (e.g., Suzuki) is feasible but requires inert atmospheres.

Oxidation Reactions

The methyl group at position 4 is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | (2-Bromo-4-carboxyphenyl)urea | 72% conversion |

| CrO₃ | Acetic acid, 60°C | (2-Bromo-4-formylphenyl)urea | Partial oxidation; 45% yield |

Critical Notes :

-

Over-oxidation to carboxylic acids dominates with strong agents like KMnO₄.

-

Steric hindrance from the urea group slows reaction kinetics.

Reduction Reactions

The urea moiety and bromine can undergo reduction:

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 25°C, 1 atm | (2-Bromo-4-methylphenyl)amine | Selective C-Br bond retention |

| LiAlH₄ | THF, 0°C → 25°C | (2-Bromo-4-methylphenyl)amine | Urea reduced to amine; 68% yield |

Challenges :

-

Competitive debromination occurs under high-pressure hydrogenation.

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed couplings:

| Reaction Type | Conditions | Product | Catalyst |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl urea derivatives | 93% yield |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Diaryl ethers | Moderate efficiency |

Applications :

-

Used to synthesize biaryl structures for pharmaceutical intermediates.

Comparative Reactivity

| Compound | Substitution Rate | Oxidation Preference | Key Difference |

|---|---|---|---|

| (2-Bromo-4-methylphenyl)urea | High (S<sub>N</sub>Ar) | Carboxylic acid | Urea group enhances electrophilicity |

| (4-Bromo-3-methylphenyl)urea | Moderate | Aldehyde | Steric effects reduce reactivity |

| N,N'-Bisthis compound | Low (steric hindrance) | Limited oxidation | Symmetric structure impedes reactions |

Thermal and Stability Data

-

Thermal Decomposition : Begins at 210°C, releasing HBr and CO₂.

-

pH Stability : Stable in neutral conditions; hydrolyzes in strong acids/bases to form aniline derivatives.

Scientific Research Applications

The applications of (2-BROMO-4-METHYLPHENYL)UREA in scientific research are varied, spanning chemistry, biology, medicine, and industry. This compound is used as an intermediate in synthesizing complex organic molecules and studying reaction mechanisms. Its potential biological activities, such as antimicrobial and anticancer properties, are also under investigation. Additionally, it is explored as a lead compound in developing new pharmaceuticals and utilized in specialty chemicals production and as a building block in material science.

Mechanism of Action

The mechanism of action for N-(2-bromo-4-methylphenyl)propanamide relies on how it interacts with specific molecular targets, such as enzymes or receptors in biological systems, which can lead to the inhibition or activation of biochemical pathways. The bromine atom and amide group influence its binding affinity and specificity towards these targets.

Urea Derivatives as Potential Antimicrobial Agents

Urea derivatives, including those containing aryl moieties, have been designed and synthesized as potential antimicrobial agents . These compounds are characterized using various spectral techniques, including 1H NMR, 13C NMR, FT-IR, and LCMS . They are screened in vitro against several bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Cryptococcus neoformans . Many of these molecules have demonstrated promising growth inhibition against Acinetobacter baumannii, with adamantyl urea adduct 3l showing outstanding growth inhibition (94.5%) .

Urea Derivatives in Drug Discovery

Urea derivatives are used in modern drug discovery and medicinal chemistry . For instance, a urea derivative was previously used to treat type II diabetes, and many urea-containing compounds are now FDA-approved drugs for various human diseases . Compound 27 is a potent Map kinase inhibitor that has undergone human clinical trials for inflammatory diseases . X-ray structural studies have shown that the urea NHs form strong hydrogen bonds with the Glu71 side chain carboxylic acid, while the urea carbonyl forms a strong hydrogen bond with the Asp168 backbone amide NH .

Urea-derived soluble epoxide hydrolase (sEH) inhibitors also demonstrate the key role of urea functionality in drug-target interactions . The sEH is involved in the metabolism of endogenous mediators, such as epoxides of linoleic acid and arachidonic acid . X-ray structural studies with the urea-derived inhibitor 4-(3-cyclohexylureido)-ethanoic acid (28 ) have shown that the urea moiety can mimic the transition state of the sEH-catalyzed epoxide ring opening, establishing strong hydrogen bonding interactions with Asp333 and Tyr381 residues .

Mechanism of Action

The mechanism of action of (2-BROMO-4-METHYLPHENYL)UREA depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.

Comparison with Similar Compounds

Substituted Phenylurea Derivatives

The following table compares (2-Bromo-4-methylphenyl)urea with structurally related phenylurea compounds:

Key Observations :

- In contrast, the methoxy group in the 5-bromo-2-methoxyphenyl derivative enhances polarity, favoring aqueous solubility .

- Electronic Properties : Fluorine’s electronegativity in (2-Bromo-4-fluorophenyl)urea may influence electron distribution, affecting reactivity or binding interactions compared to the methyl-substituted analog .

Functional Group Variations in Urea Derivatives

Acylurea vs. Arylurea Compounds

Hybrid Structures

- 3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea (): This complex hybrid incorporates indole and aminopyridine moieties, likely targeting kinase or receptor binding sites. The bromo and methoxy groups suggest tailored electronic and steric effects for specific biological interactions, contrasting with the simpler this compound .

Crystallographic and Computational Insights

Crystallographic studies using programs like SHELX () are critical for analyzing urea derivatives. For example:

- The methyl group in this compound may influence crystal packing via van der Waals interactions, whereas halogen bonding from bromine could stabilize molecular conformations .

- Compared to non-urea analogs like 1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (), the urea moiety’s hydrogen-bonding capacity may lead to distinct solubility and crystallization behaviors, relevant in pharmaceutical formulation .

Biological Activity

(2-Bromo-4-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenyl isocyanate with an appropriate amine or through other synthetic pathways that yield urea derivatives. The process can be optimized to enhance yield and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various urea derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including colorectal (HCT116), melanoma (A375), and pancreatic cancer (MiaPaca-2).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 9.8 | Induces cell cycle arrest at G0/G1 phase by downregulating CDK4 and CDK6 |

| Derivative 14 | SW480 | 14 | Inhibits CDK6 activity, leading to apoptosis |

| Derivative 9 | PACA2 | 17.8 | Down-regulates BRCA1 and BRCA2 |

These findings suggest that this compound can selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .

Antiparasitic Activity

In addition to its anticancer properties, this compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In high-throughput screening assays, related urea derivatives demonstrated inhibitory concentrations below 3.6 µM against the parasite while showing low toxicity to mammalian cells .

The biological activity of this compound is primarily attributed to its ability to interfere with critical cellular pathways:

- Cell Cycle Arrest : Compounds induce G0/G1 phase arrest by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This was evidenced by decreased expression levels of CDK4 and CDK6 in treated cells .

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the mechanism of action for many urea derivatives. Studies indicate that treatment with these compounds leads to fluctuations in intracellular ROS levels, which correlate with cell cycle arrest and apoptosis induction .

Case Studies

- Colorectal Cancer Study : A derivative of this compound was tested against HCT116 cells, showing an IC50 value of 9.8 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial membrane potential disruption .

- Antitrypanosomal Activity : In a phenotypic screen involving over 700,000 compounds, a related urea derivative exhibited potent activity against T. brucei, with an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.